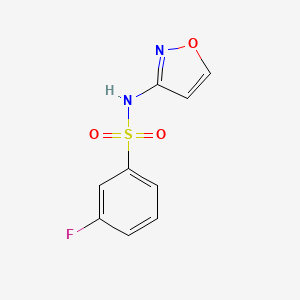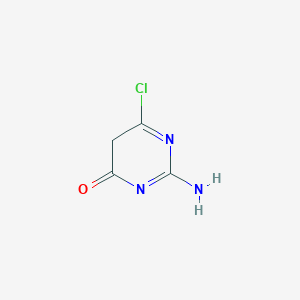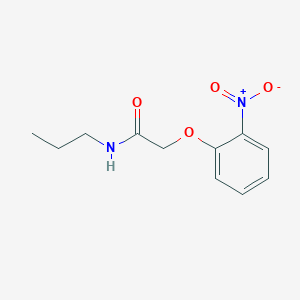
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide exerts its therapeutic effects by binding to and inhibiting the activity of a specific enzyme called dipeptidyl peptidase 4 (DPP-4). DPP-4 is involved in various physiological processes, including metabolism, inflammation, and immune response. By inhibiting DPP-4, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In inflammation research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation. In pain research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in nociception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for DPP-4, its low toxicity, and its ability to penetrate the blood-brain barrier. However, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. Another direction is to explore its effects on other physiological processes, such as metabolism and immune response. Additionally, research could focus on developing more effective and stable analogs of 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide.
Métodos De Síntesis
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide is synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)glycine. The final step involves the removal of the protecting group to yield 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and pain. In cancer research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines. In pain research, 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to alleviate pain by inhibiting the activation of nociceptors.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCXTZYGLCBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)




![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)




